![molecular formula C20H16N4O2S2 B7534256 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide, also known as PBTZ169, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide is not fully understood, but it is believed to involve inhibition of the mycobacterial ATP synthase enzyme. This enzyme is essential for the survival of the bacteria, and inhibition of its activity leads to the death of the bacteria. This compound has also been found to have activity against other enzymes involved in the energy metabolism of the bacteria, as well as enzymes involved in the biosynthesis of the bacterial cell wall.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro and in vivo, and it has been shown to be well-tolerated in animal studies. It has also been found to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. This compound has been found to accumulate in the lungs, which is a major site of TB infection, suggesting that it may be effective in treating pulmonary TB.
実験室実験の利点と制限
One of the major advantages of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide is its potent anti-TB activity, particularly against drug-resistant strains of the bacteria. This makes it a promising candidate for the development of new TB drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide. One of the areas of interest is the development of this compound-based combination therapies for the treatment of TB. Combination therapies are typically more effective than single-drug therapies, and they may help to reduce the development of drug resistance. Another area of interest is the investigation of the activity of this compound against other bacterial and fungal pathogens. Finally, the development of more potent and selective analogs of this compound may help to improve its efficacy and reduce its toxicity.
合成法
The synthesis of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide involves a multi-step process that begins with the reaction of 2-mercaptobenzimidazole with ethyl chloroacetate to form 2-(2-chloroacetyl)benzimidazole. This intermediate is then reacted with 2-mercaptothiophene-3-carboxylic acid to form the desired compound this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
科学的研究の応用
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of tuberculosis (TB) research. TB is a highly infectious disease caused by Mycobacterium tuberculosis, and it is a major global health problem. This compound has been shown to have potent anti-TB activity, and it has been found to be effective against drug-resistant strains of the bacteria. In addition, this compound has also been found to have activity against other bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
2-[[2-(1-phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c21-18(26)14-10-11-27-19(14)23-17(25)12-28-20-22-15-8-4-5-9-16(15)24(20)13-6-2-1-3-7-13/h1-11H,12H2,(H2,21,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXOHOYQAGHYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CS4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
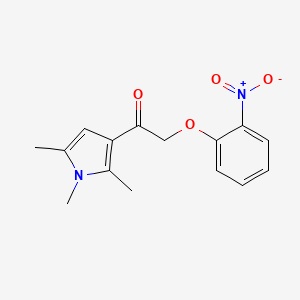
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
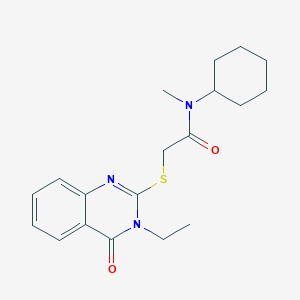
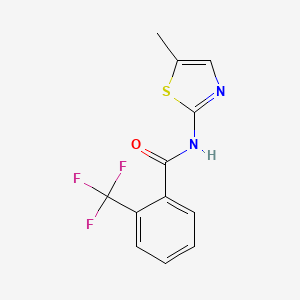
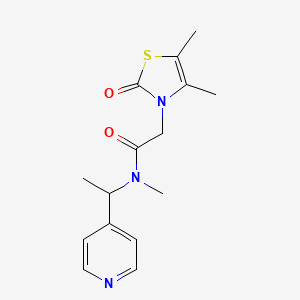
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
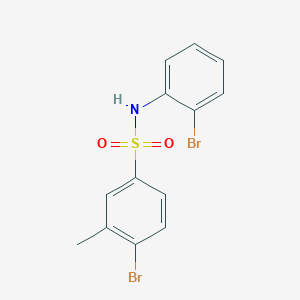
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
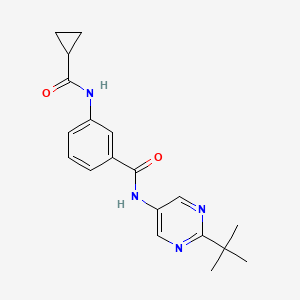
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
